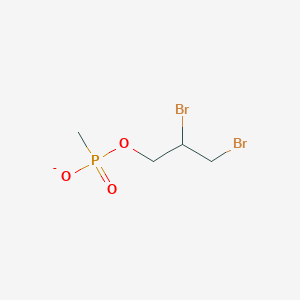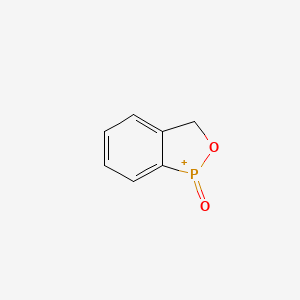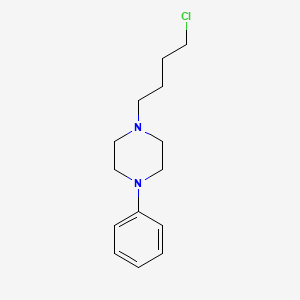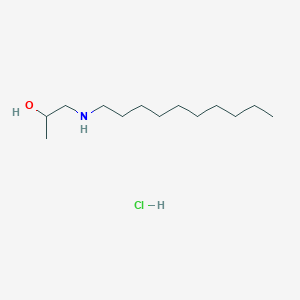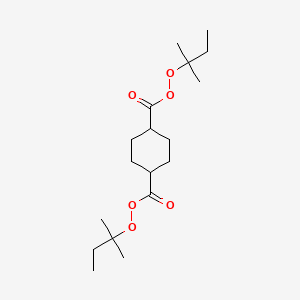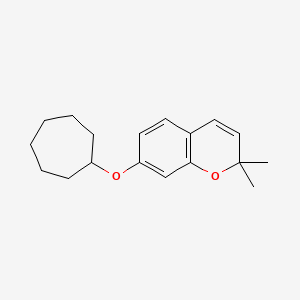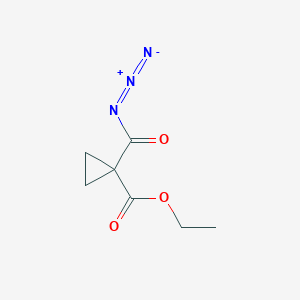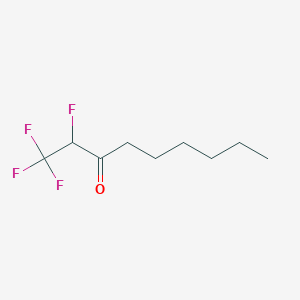
1,1,1,2-Tetrafluorononan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1,1,2-Tetrafluorononan-3-one typically involves the fluorination of nonanone derivatives. One common method includes the reaction of nonan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,2-Tetrafluorononan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1,1,1,2-Tetrafluorononan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrafluorononan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active site residues in enzymes, influencing their activity and function.
Comparison with Similar Compounds
1,1,1,2-Tetrafluorononan-3-one can be compared with other fluorinated ketones such as 1,1,1,2-Tetrafluoroethane and 1,1,1,2-Tetrafluoropropan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which affects its physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific lipophilicity and reactivity profiles.
Similar compounds include:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,2-Tetrafluoropropan-3-one
- 1,1,1,2-Tetrafluorobutan-3-one
These compounds differ mainly in the length of their carbon chains and the position of the fluorine atoms, which influence their reactivity and applications.
Properties
CAS No. |
113487-28-8 |
|---|---|
Molecular Formula |
C9H14F4O |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
1,1,1,2-tetrafluorononan-3-one |
InChI |
InChI=1S/C9H14F4O/c1-2-3-4-5-6-7(14)8(10)9(11,12)13/h8H,2-6H2,1H3 |
InChI Key |
XUJYARZOYKZDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
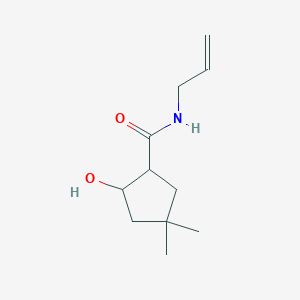
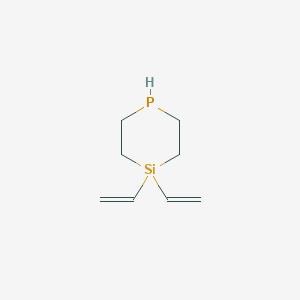
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
